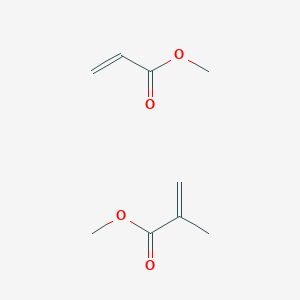

Methyl Acrylate Methyl Methacrylate

Cat. No. B1264470

Key on ui cas rn:

9011-87-4

M. Wt: 186.2 g/mol

InChI Key: NXMXPVQZFYYPGD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05939471

Procedure details

A separable flask fitted with a condenser, a nitrogen inlet and a stirrer was charged with 300 parts of deionized water, 2 parts of polyoxyethylene alkylphenyl ether phosphate sodium salt [GAFAC LO-529 (trade name); manufactured by Toho Chemical Industry Co., Ltd.] as an emulsifier, 0.0003 part of ethylenediaminetetraacetic acid sodium salt (hereinafter abbreviated as EDTA), 0.2 part of sodium formaldehyde sulfoxylate (hereinafter abbreviated as SFS), and 0.0001 part of ferrous sulfate, and its contents were heated to 80° C. with stirring. Then, a mixture composed of 99 parts of methyl methacrylate (hereinafter abbreviated as MMA), 1 part of methyl acrylate (hereinafter abbreviated as MA), 0.25 part of n-octyl mercaptan, and 0.125 part of tert-butyl hydroperoxide (hereinafter abbreviated as TBH) was added dropwise thereto over a period of 1 hour. After completion of the addition, this mixture was held at 80° C. for 2 hours to obtain an aqueous latex of MMA-MA copolymer particles. Measurements according to the dynamic light scattering method (DLS) revealed that these polymer particles had a diameter of 62 nm and a ζ-potential of -36 mV, indicating that they were negatively charged.

[Compound]

Name

polyoxyethylene alkylphenyl ether phosphate sodium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

ferrous sulfate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

99

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

[Na+].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].S([O-])[O-].C=O.[Na+].[Na+].[C:32]([O:37][CH3:38])(=[O:36])[C:33]([CH3:35])=[CH2:34].[C:39]([O:43][CH3:44])(=[O:42])[CH:40]=[CH2:41].C(S)CCCCCCC.C(OO)(C)(C)C>O>[C:32]([O:37][CH3:38])(=[O:36])[C:33]([CH3:35])=[CH2:34].[C:39]([O:43][CH3:44])(=[O:42])[CH:40]=[CH2:41] |f:0.1.2.3.4,5.6.7.8,14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)S

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OO

|

Step Six

[Compound]

|

Name

|

polyoxyethylene alkylphenyl ether phosphate sodium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])[O-].C=O.[Na+].[Na+]

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S([O-])[O-].C=O.[Na+].[Na+]

|

Step Ten

[Compound]

|

Name

|

ferrous sulfate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

99

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A separable flask fitted with a condenser, a nitrogen inlet and a stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of the addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

this mixture was held at 80° C. for 2 hours

|

|

Duration

|

2 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |